molecular formula C15H23N3O4 B2513281 2,6-Di-(boc-amino)pyridine CAS No. 852617-12-0

2,6-Di-(boc-amino)pyridine

Cat. No. B2513281
CAS RN: 852617-12-0
M. Wt: 309.366
InChI Key: QVPCQNKHMFGPLW-UHFFFAOYSA-N
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Description

2,6-Di-(boc-amino)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has two boc-amino groups attached to the 2 and 6 positions of the pyridine ring. The boc-amino group is a protecting group used in organic synthesis to prevent unwanted reactions during chemical reactions.

Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been explored for their utility in coordination chemistry, offering alternatives to terpyridines. These derivatives are noted for their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Spectroscopic Properties

Research on 4-(Boc-amino) pyridine has provided insights into its molecular structure through computational studies, including vibrational frequencies and nuclear magnetic resonance (NMR) chemical shift values. These studies have implications for understanding the electronic and spectroscopic behavior of similar compounds (Vural, 2015).

Optical Properties

Investigations into trisheterocyclic systems with electron-donating amino groups have highlighted the influence of these groups on the thermal, redox, and UV–Vis absorption and emission properties. This research provides a basis for developing more efficient emitters and understanding the effects of protonation and viscosity on emission properties, which could have implications for the design of new optical materials (Palion-Gazda et al., 2019).

Organometallic Complexes

A focus on organometallic compounds of amino derivatives of pyridine has revealed their potential in forming complexes with unique structural and reactivity features. These studies have contributed to understanding the coordination behavior of such ligands and their applications in creating novel organometallic polymers and complexes (Sadimenko, 2011).

Nonlinear Optical (NLO) Properties

The NLO properties of 3-amino-4-(Boc-amino)pyridine have been evaluated, revealing its potential as a material for nonlinear optical applications. This research underscores the importance of understanding the electronic structure and NLO behavior of such compounds for their use in optical technologies (Vural et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2,6-Di-(boc-amino)pyridine is the amino functions in organic compounds . The compound plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .

Mode of Action

2,6-Di-(boc-amino)pyridine interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways affected by 2,6-Di-(boc-amino)pyridine involve the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Result of Action

The molecular and cellular effects of 2,6-Di-(boc-amino)pyridine’s action are primarily related to the protection of amino functions in organic compounds . The compound facilitates the synthesis of multifunctional targets by protecting amino functions, thereby preventing unwanted reactions .

Action Environment

The action, efficacy, and stability of 2,6-Di-(boc-amino)pyridine can be influenced by various environmental factors. For instance, the Boc-protection process can be conducted under either aqueous or anhydrous conditions . Furthermore, the stability of the Boc group varies depending on the pH and temperature of the environment .

properties

IUPAC Name

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-8-7-9-11(16-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPCQNKHMFGPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-(boc-amino)pyridine

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